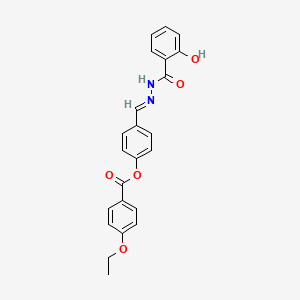![molecular formula C24H28ClN5OS B12015726 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide CAS No. 538337-29-0](/img/structure/B12015726.png)
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fascinating fusion of structural elements, combining a triazole ring, an allyl group, and a phenylacetamide moiety. Its full chemical name might be a mouthful, but its structure holds promise for various applications.
Méthodes De Préparation
Synthetic Routes::
Triazole Formation: The triazole ring is typically synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. In this case, the 4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl group is formed.
Sulfanyl Group Introduction: The sulfanyl (thiol) group can be introduced using appropriate reagents.
Phenylacetamide Formation: The N-isopropyl-N-phenylacetamide portion is synthesized through amide formation between isopropylamine and phenylacetic acid.
Industrial Production:: Industrial-scale synthesis involves optimizing these steps for yield, purity, and efficiency.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The allyl group can undergo oxidation to form an allylic alcohol or aldehyde.
Reduction: Reduction of the triazole ring or the chloro substituent may occur.
Substitution: The chlorine atom can be substituted with other groups.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
NBS (N-bromosuccinimide): Used for allylic bromination.
Hydrogenation Catalysts: For reduction reactions.
Acid/Base: For amide hydrolysis.
- Allylic oxidation: Allylic alcohol or aldehyde.
- Triazole reduction: Reduced triazole.
- Chlorine substitution: Various derivatives.
Applications De Recherche Scientifique
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Antifungal Properties: Triazole-containing compounds often exhibit antifungal activity.
Biological Studies: Used as a probe in biological studies due to its specific interactions with molecular targets.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting biological pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, this compound’s combination of triazole, allyl, and phenylacetamide moieties sets it apart. Researchers may compare it with other triazole-based compounds to explore its uniqueness.
Propriétés
Numéro CAS |
538337-29-0 |
|---|---|
Formule moléculaire |
C24H28ClN5OS |
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C24H28ClN5OS/c1-5-14-29-22(15-26-21-13-9-12-20(25)18(21)4)27-28-24(29)32-16-23(31)30(17(2)3)19-10-7-6-8-11-19/h5-13,17,26H,1,14-16H2,2-4H3 |
Clé InChI |
IWJYKNJBRBACET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NCC2=NN=C(N2CC=C)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015643.png)
![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12015652.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)
![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)





![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)

![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
